molecular formula C17H15NO B11861913 1-(1-Phenylisoquinolin-2(1H)-yl)ethanone CAS No. 104576-32-1

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11861913
CAS No.: 104576-32-1
M. Wt: 249.31 g/mol
InChI Key: YALRKCZSXHPOEL-UHFFFAOYSA-N
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Description

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone is a chemical compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound features a phenyl group attached to the isoquinoline ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylisoquinolin-2(1H)-yl)ethanone typically involves the reaction of isoquinoline derivatives with phenyl-substituted reagents. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, ethanol, diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various reduced isoquinoline derivatives .

Scientific Research Applications

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Phenylisoquinolin-2(1H)-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, influencing their activity. For example, it may act on the central nervous system by modulating neurotransmitter receptors, leading to potential antidepressant effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanone group can also affect its solubility and interaction with biological targets, making it distinct from other isoquinoline derivatives .

Properties

CAS No.

104576-32-1

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-(1-phenyl-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C17H15NO/c1-13(19)18-12-11-14-7-5-6-10-16(14)17(18)15-8-3-2-4-9-15/h2-12,17H,1H3

InChI Key

YALRKCZSXHPOEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

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